

Application of 25H-NBOMe in Serotonin Receptor Neuroimaging Studies

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Compound of Interest

Compound Name: 25H-NBOMe hydrochloride

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Abstract

These application notes provide a comprehensive overview of 25H-NBOMe, a potent and selective serotonin 5-HT_{2A} receptor agonist, and its potential application in neuroimaging studies. While direct neuroimaging studies using radiolabeled 25H-NBOMe are not yet prevalent in published literature, its pharmacological profile makes it a compound of significant interest. This document outlines the binding affinity and functional potency of 25H-NBOMe at various serotonin receptor subtypes. Furthermore, it presents a hypothetical, yet detailed, protocol for the use of a carbon-11 labeled version of 25H-NBOMe ([¹¹C]25H-NBOMe) in Positron Emission Tomography (PET) studies, based on established methodologies for similar 5-HT_{2A} receptor agonist radioligands. These notes are intended for researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and molecular imaging.

Introduction to 25H-NBOMe

25H-NBOMe (also known as NBOMe-2C-H) is a synthetic phenethylamine derivative that acts as a high-potency full agonist for the human 5-HT_{2A} receptor.^{[1][2]} Its high affinity and selectivity for the 5-HT_{2A} receptor make it a valuable research tool for investigating the role of this receptor in various physiological and pathological processes. The 5-HT_{2A} receptor is a key target in the study of psychiatric and neurological disorders, including depression, schizophrenia, and psychedelic drug action. The development of selective radioligands for the

5-HT_{2A} receptor is crucial for in vivo imaging techniques like PET, which allow for the non-invasive study of receptor distribution, density, and occupancy in the living brain.

Pharmacological Profile of 25H-NBOMe

25H-NBOMe displays a distinct binding and functional profile across different serotonin receptor subtypes. It has a high affinity for the 5-HT_{2A} receptor, with lower affinity for the 5-HT_{2C} and 5-HT_{2B} receptors.[\[3\]](#)

Binding Affinity Data

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (K_i), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower K_i value indicates a higher binding affinity.

Compound	Receptor	K _i (nM)	Species	Radioligand Used	Reference
25H-NBOMe	5-HT _{2A}	2.83	Human	[¹²⁵ I]DOI	[1] [3]
25H-NBOMe	5-HT _{2A}	1.19	Rat	Not Specified	[3]
25H-NBOMe	5-HT _{2C}	16-19	Human	[¹²⁵ I]DOI	[3]
25H-NBOMe	5-HT _{2B}	>1000	Human	[³ H]5-HT	[3]
5-HT (Serotonin)	5-HT _{2A}	Low nM range	Human	[¹²⁵ I]DOI	[3]
5-HT (Serotonin)	5-HT _{2C}	Low nM range	Human	[¹²⁵ I]DOI	[3]
5-HT (Serotonin)	5-HT _{2B}	Not Specified	Human	[³ H]5-HT	[3]

Functional Potency Data

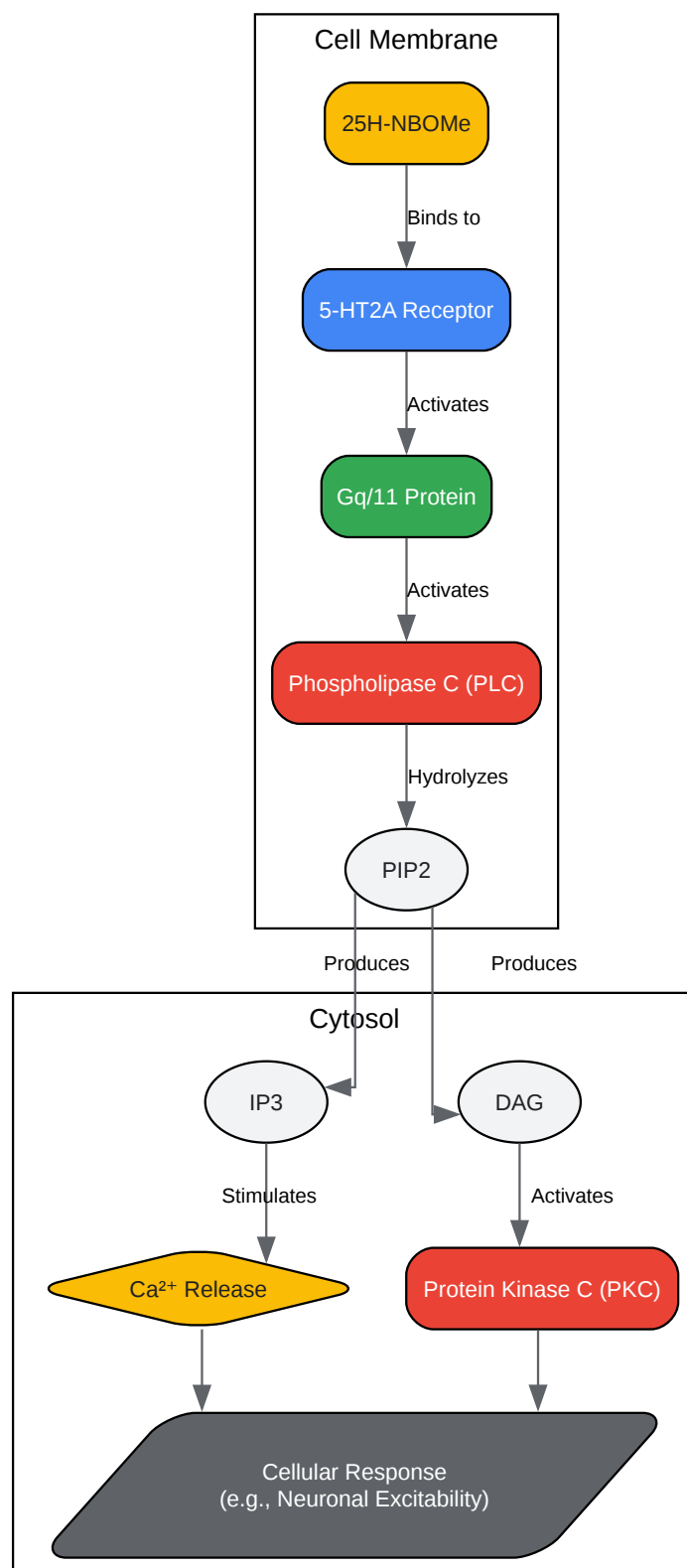
Functional potency is a measure of a ligand's ability to produce a biological response upon binding to a receptor. It is often expressed as the half-maximal effective concentration (EC₅₀),

which is the concentration of a ligand that produces 50% of the maximal possible effect. A lower EC50 value indicates greater potency.

Compound	Receptor	Assay Type	EC50 (nM)	Efficacy	Reference
25H-NBOMe	5-HT2A	IP-1 Accumulation	~40	Full Agonist	[3]
25H-NBOMe	5-HT2A	β -arrestin2 Recruitment	11.4	164% (vs. LSD)	[4]
25H-NBOMe	5-HT2C	IP-1 Accumulation	13.8	Full Agonist	[3]
25H-NBOMe	5-HT2B	IP-1 Accumulation	>1000	Low	[3]
5-HT (Serotonin)	5-HT2A	IP-1 Accumulation	~40	100%	[3]
5-HT (Serotonin)	5-HT2C	IP-1 Accumulation	Low nM range	100%	[3]

Visualizing 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by an agonist like 25H-NBOMe primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).



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Caption: 5-HT2A Receptor Gq Signaling Pathway.

Hypothetical Protocol for [^{11}C]25H-NBOMe PET Imaging

The following protocol is a hypothetical guide for a preclinical PET imaging study using [^{11}C]25H-NBOMe, based on established procedures for the 5-HT_{2A} agonist radioligand [^{11}C]Cimbi-36.^{[5][6]}

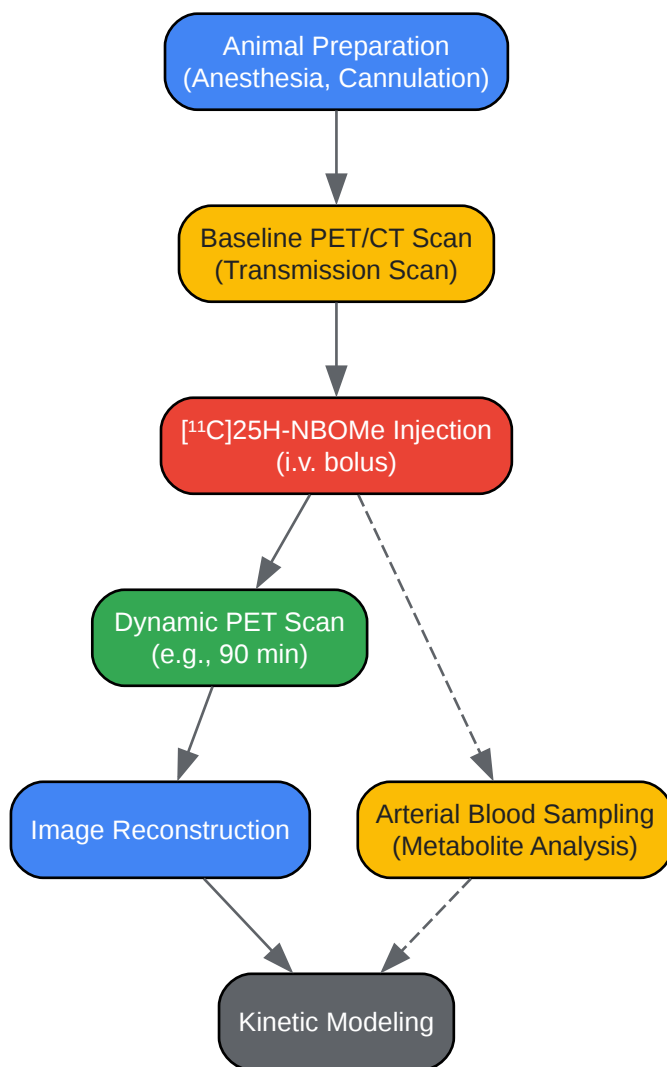
Radiosynthesis of [^{11}C]25H-NBOMe

The radiosynthesis of [^{11}C]25H-NBOMe would likely involve the N-alkylation of the precursor, 2C-H, with [^{11}C]2-methoxybenzyl bromide.

- **Production of [^{11}C]CH₄:** [^{11}C]CO₂ is produced via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ nuclear reaction and is then converted to [^{11}C]CH₄.
- **Synthesis of [^{11}C]CH₃I:** [^{11}C]CH₄ is converted to [^{11}C]CH₃I via gas-phase iodination.
- **Synthesis of [^{11}C]2-methoxybenzyl bromide:** This would likely involve the O-methylation of a suitable precursor with [^{11}C]CH₃I, followed by bromination.
- **Radiolabeling Reaction:** The precursor 2-(2,5-dimethoxyphenyl)ethanamine (2C-H) is reacted with [^{11}C]2-methoxybenzyl bromide in a suitable solvent (e.g., DMF) with a base (e.g., K₂CO₃) at an elevated temperature.
- **Purification:** The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [^{11}C]25H-NBOMe.
- **Formulation:** The purified [^{11}C]25H-NBOMe is formulated in a sterile solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

Preclinical PET Imaging Workflow

This workflow outlines the key steps for an in vivo PET imaging study in a rodent model.



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Caption: Preclinical PET Imaging Experimental Workflow.

Detailed Experimental Protocol

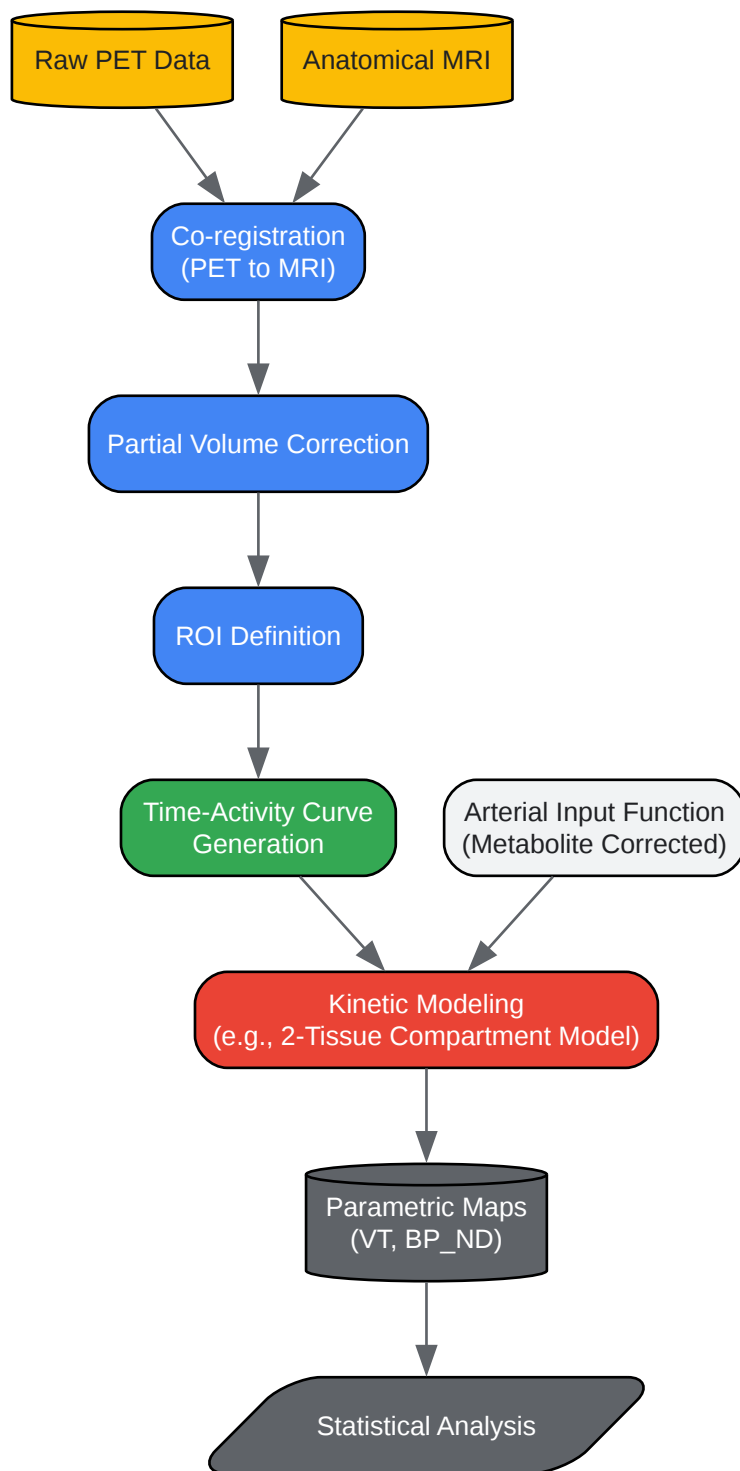
- Animal Preparation:
 - An adult male Sprague-Dawley rat (250-300g) is anesthetized with isoflurane (2-3% in O₂).
 - The animal is placed on a heating pad to maintain body temperature.

- The femoral artery and vein are catheterized for blood sampling and radiotracer injection, respectively.
- PET/CT Imaging:
 - The animal is positioned in the gantry of a preclinical PET/CT scanner.
 - A CT scan is acquired for attenuation correction and anatomical co-registration.
 - [^{11}C]25H-NBOMe (e.g., 10-20 MBq) is injected as an intravenous bolus over 30 seconds.
 - A dynamic PET scan is acquired in list mode for 90 minutes.
- Arterial Blood Sampling:
 - Arterial blood samples are collected at frequent intervals throughout the scan to measure the concentration of radioactivity in whole blood and plasma.
 - Plasma samples are analyzed by HPLC to determine the fraction of unchanged radiotracer over time (metabolite analysis).
- Image Reconstruction and Data Analysis:
 - The dynamic PET data is reconstructed into a series of 3D images over time.
 - Regions of interest (ROIs) are drawn on the co-registered CT or a template MRI, including the cortex (high 5-HT_{2A} density) and cerebellum (low 5-HT_{2A} density, often used as a reference region).
 - Time-activity curves (TACs) are generated for each ROI.
 - The TACs and the metabolite-corrected arterial input function are used to perform kinetic modeling to estimate parameters such as the total volume of distribution (VT).

Data Analysis and Interpretation

The primary outcome of a receptor neuroimaging study is often the binding potential (BP_{ND}), which is proportional to the density of available receptors (B_{avail}).

Data Analysis Pipeline



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Caption: PET Data Analysis Pipeline.

Receptor Occupancy Studies

To determine the receptor occupancy of a novel therapeutic agent, a baseline [^{11}C]25H-NBOMe PET scan would be performed, followed by administration of the therapeutic agent and a second PET scan. The percentage of receptor occupancy (RO) can then be calculated as:

$$\text{RO (\%)} = [(\text{BP_ND_baseline} - \text{BP_ND_post-drug}) / \text{BP_ND_baseline}] * 100$$

Safety and Neurotoxicity

It is important to note that while NBOMe compounds are valuable research tools, some have been associated with neurotoxic effects.[7] Studies on 25H-NBOMe have shown that it can induce neurodegeneration in organotypic hippocampal cultures.[7] Therefore, any in vivo studies should be conducted with careful consideration of the potential for toxicity and at doses that are appropriate for receptor imaging, which are typically very low (microgram quantities).

Conclusion

25H-NBOMe is a potent and selective 5-HT_{2A} receptor agonist with a pharmacological profile that makes it a candidate for development as a PET radioligand. While direct neuroimaging studies with radiolabeled 25H-NBOMe have not been extensively reported, the protocols and methodologies established for similar compounds provide a clear path forward for its potential use in serotonin receptor neuroimaging. Such studies would be invaluable for advancing our understanding of the 5-HT_{2A} receptor's role in brain function and disease, as well as for the development of novel therapeutics targeting this system.

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